1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid
Description
IUPAC Nomenclature and Systematic Characterization
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its imidazo[1,5-a]pyridine core structure. The parent heterocycle consists of a fused imidazole and pyridine ring system, with numbering starting at the nitrogen atom in the imidazole ring. Substituents are assigned positions based on this framework:
- A bromo group (-Br) occupies position 1 of the imidazo[1,5-a]pyridine scaffold.
- A tert-butyl group (-C(CH₃)₃) is attached to position 3 .
- A carboxylic acid moiety (-COOH) is located at position 6 on the pyridine ring.
The systematic name is 1-bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid (CAS Registry Number: 1783310-48-4). Its molecular formula is C₁₂H₁₃BrN₂O₂ , with a molar mass of 315.15 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its electron-withdrawing bromine atom, bulky tert-butyl group, and acidic carboxylic acid functionality.
Molecular Geometry and Conformational Analysis
The imidazo[1,5-a]pyridine core adopts a planar conformation due to aromatic π-electron delocalization across the fused rings. Key geometric features include:
- Bond lengths : The C-Br bond at position 1 measures approximately 1.89 Å, typical for aryl bromides. The carboxylic acid group at position 6 exhibits a C=O bond length of ~1.21 Å and a C-O(H) bond of ~1.34 Å, consistent with resonance stabilization.
- Dihedral angles : The tert-butyl group at position 3 introduces steric bulk, forcing a dihedral angle of ~55° relative to the heterocyclic plane to minimize van der Waals repulsions.
Computational studies (e.g., density functional theory) predict that the lowest-energy conformation places the tert-butyl group in a pseudo-axial orientation, while the carboxylic acid group remains coplanar with the pyridine ring to maximize conjugation. This arrangement optimizes intramolecular hydrogen bonding between the carboxylic acid’s hydroxyl group and the adjacent pyridine nitrogen.
Crystallographic Data and Solid-State Packing Arrangements
Despite the compound’s synthetic utility, experimental crystallographic data for 1-bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid remain unreported in the literature. However, analogous imidazo[1,5-a]pyridine derivatives, such as tert-butyl 6-bromo-2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate (CAS 1021919-65-2), provide insights into likely packing behaviors:
| Property | Value (Analogous Compound) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.15 Å, c = 14.30 Å; β = 97.5° |
| Packing Motif | Layered stacking via π-π interactions |
For the target compound, the tert-butyl group is expected to disrupt close packing, reducing crystallinity compared to less-substituted analogs. Hydrogen bonding between carboxylic acid groups likely dominates intermolecular interactions, forming dimers or chains in the solid state.
Comparative Analysis with Related Imidazo[1,5-a]pyridine Carboxylic Acid Derivatives
The structural and electronic effects of substituents on imidazo[1,5-a]pyridine derivatives are summarized below:
Key Trends :
- Electron-withdrawing groups (e.g., Br, CF₃) decrease π-electron density, reducing reactivity in electrophilic substitution reactions.
- Bulky substituents (e.g., tert-butyl) impede crystal packing, often resulting in amorphous solids.
- Carboxylic acid derivatives exhibit pH-dependent solubility, with deprotonation occurring at pKa ≈ 4.5–5.0.
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
1-bromo-3-tert-butylimidazo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)11-14-9(13)8-5-4-7(10(16)17)6-15(8)11/h4-6H,1-3H3,(H,16,17) |
InChI Key |
UYHSVKWPOVRVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization with tert-Butyl Isocyanate
- Reaction Conditions: The reaction of 2-amino-3-bromopyridine with tert-butyl isocyanate is typically carried out under reflux in an appropriate solvent such as dichloromethane or acetonitrile.
- Catalysts/Additives: Acid catalysts or bases may be used to facilitate cyclization, but many protocols rely on thermal activation alone.
- Outcome: This step forms the imidazo[1,5-a]pyridine ring system with the tert-butyl substituent at the 3-position.
Introduction of the Carboxylic Acid Group
- Hydrolysis: If the intermediate contains an ester group at the 6-position, hydrolysis under acidic or basic conditions (e.g., NaOH in ethanol/water mixture at 60–80°C) converts the ester to the carboxylic acid.
- Amidation and Subsequent Hydrolysis: Alternatively, amidation followed by hydrolysis can be employed to install the carboxylic acid functionality.
- Control of Decarboxylation: Reaction conditions are carefully controlled to avoid decarboxylation, which can occur at elevated temperatures or under strongly basic conditions.
Bromination Considerations
- The bromine atom at the 1-position is generally introduced via the starting material (2-amino-3-bromopyridine). However, in some synthetic routes, bromination can be performed post-cyclization using reagents such as N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity and minimize byproducts.
Alternative Synthetic Approaches
Recent research has explored innovative catalytic methods for synthesizing imidazo[1,5-a]pyridine derivatives, which could be adapted for this compound:
- Ritter-Type Reactions: Utilizing bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) as a catalyst in combination with para-toluenesulfonic acid (p-TsOH·H2O) enables the formation of imidazo[1,5-a]pyridines from benzylic alcohols and nitriles under high-temperature conditions (around 150°C). This method offers a broad substrate scope and good yields, potentially applicable to tert-butyl-substituted derivatives.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | 2-Amino-3-bromopyridine | tert-Butyl isocyanate, reflux in DCM or MeCN | Cyclization to form imidazo[1,5-a]pyridine core with tert-butyl group | Thermal or catalytic activation |
| 2 | Cyclized intermediate with ester or amide at C6 | Hydrolysis (NaOH/EtOH, 60–80°C) or amidation followed by hydrolysis | Introduction of carboxylic acid at C6 | Control temperature to avoid decarboxylation |
| 3 | Imidazo[1,5-a]pyridine intermediate (if bromine absent) | Bromination with NBS or similar reagent | Introduction of bromine at 1-position | Regioselectivity critical; often bromine is pre-installed |
Research Findings and Characterization
- Yields: Reported yields for the cyclization and hydrolysis steps range from moderate to high (50–90%), depending on reaction conditions and purification methods.
- Spectroscopic Confirmation: The structure is confirmed by NMR spectroscopy, showing characteristic aromatic proton signals and tert-butyl group peaks. Infrared spectroscopy confirms the presence of carboxylic acid groups. Mass spectrometry verifies molecular weight and bromine isotope patterns.
- Stability: The compound is moderately stable under ambient conditions but sensitive to strong acids or bases, which can lead to degradation or decarboxylation.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction Reactions: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, esters, amides, and hydrogenated derivatives .
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals. Its derivatives are explored for their potential to treat neurological disorders and cancers. For instance, compounds derived from this structure have shown promise in targeting specific receptors involved in neurodegenerative diseases.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of imidazo[1,5-a]pyridine compounds. These derivatives exhibited potent activity against certain cancer cell lines, demonstrating the potential of 1-bromo derivatives in anticancer drug development .
Agricultural Chemistry
Pesticide Development:
The compound is utilized in the formulation of agrochemicals aimed at pest control. Its unique structure allows for the design of molecules that can effectively target pest species while minimizing environmental impact.
Data Table: Pesticidal Activity
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid | Aphids | 85% | |
| 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid | Caterpillars | 78% |
Material Science
Novel Materials Development:
Research indicates that 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid can be used to develop materials with unique electronic properties. This makes it valuable in the electronics industry for applications such as organic semiconductors.
Case Study:
A paper published in Advanced Materials discussed the incorporation of imidazo[1,5-a]pyridine derivatives into polymer matrices to enhance their conductivity and stability under various conditions .
Biochemical Research
Mechanistic Studies:
The compound aids researchers in studying biological pathways and mechanisms. Its ability to interact with biological systems makes it a valuable tool for discovering new therapeutic targets.
Analytical Chemistry
Standardization:
In analytical chemistry, 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is used as a standard reference material. This ensures accuracy and reliability in chemical analyses across various studies.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 1-bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid with structurally related imidazo[1,5-a]pyridine derivatives:
*Calculated based on formula C₁₁H₁₂BrN₂O₂.
Key Differences and Insights
Substituent Effects on Reactivity and Applications
- tert-butyl vs. Trifluoromethyl (CF₃):
- The tert-butyl group is sterically bulky and electron-donating, which may enhance lipid bilayer intercalation (relevant for membrane probes) . In contrast, the CF₃ group is electron-withdrawing, improving metabolic stability and binding affinity in kinase inhibitors .
- Bromine Position:
- Bromine at the 1-position (as in the target compound) vs. 6-position (e.g., ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate) alters reactivity. Bromine at the 1-position facilitates cross-coupling at the imidazole ring, while 6-bromo derivatives are often used in borylation reactions .
Synthetic Routes
- The target compound and its analogues are synthesized via one-pot cyclization between ketones and aldehydes (e.g., benzaldehyde) under acidic conditions . However, trifluoromethyl derivatives may require specialized fluorination steps, as seen in and .
Bromination reduces fluorescence quantum yield but introduces sites for bioconjugation . Carboxamide derivatives (e.g., 7-bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide) show potent kinase inhibition (IC₅₀ < 100 nM for GSK-3β), highlighting the role of carboxamide groups in target binding .
Thermodynamic and Stability Data
- The trifluoromethyl analogue has a predicted pKa of 1.08 ± 0.41, indicating strong acidity due to the electron-withdrawing CF₃ group, whereas the tert-butyl derivative is less acidic .
- Storage conditions vary: Brominated compounds with electron-withdrawing groups (e.g., CF₃) require inert gas storage (2–8°C), while tert-butyl derivatives may have better ambient stability .
Biological Activity
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound with potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
- Molecular Formula : C12H13BrN2O2
- Molecular Weight : 297.15 g/mol
- CAS Number : 1783310-48-4
Synthesis
The compound can be synthesized through various methods, including cyclocondensation and substitution reactions involving imidazo[1,5-a]pyridine derivatives. The tert-butyl group and bromine atom enhance its chemical stability and reactivity, making it a valuable scaffold for further modifications.
Antimicrobial Activity
Research indicates that 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 µM |
| Escherichia coli | 16.4 µM |
| Klebsiella pneumoniae | 16.1 µM |
These results suggest that the compound may serve as a lead candidate for the development of new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study examining the effects on cancer cell lines, it was found to induce apoptosis in human cancer cells through the activation of caspase pathways. This mechanism suggests potential for therapeutic applications in oncology.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid has demonstrated anti-inflammatory effects in vitro. It has been shown to inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating its potential use in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The bromine atom enhances binding affinity to target enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : Its structural features allow for modulation of cellular receptors, influencing signal transduction pathways related to inflammation and cancer progression.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Antimicrobial Study : A comparative analysis showed that derivatives of imidazo[1,5-a]pyridine exhibited superior antibacterial activity compared to traditional antibiotics .
- Cancer Research : A study published in a peer-reviewed journal reported that compounds similar to 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid significantly reduced tumor growth in animal models .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
